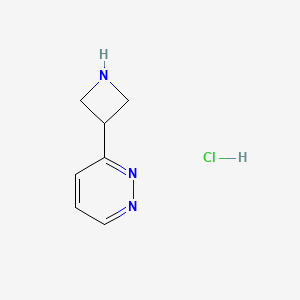
1H-indole-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1H-indole-3,5-dicarbonitrile est un composé chimique appartenant à la famille des indoles, une classe importante de composés hétérocycliques. Les indoles sont connus pour leur présence dans divers produits naturels et médicaments. La structure du this compound se compose d'un cycle indole avec deux groupes cyano attachés aux positions 3 et 5.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 1H-indole-3,5-dicarbonitrile peut être synthétisé par différentes méthodes. Une approche courante implique la réaction de l'indole-3-carboxaldéhyde avec le malononitrile en conditions basiques pour former le dérivé dicarbonitrile correspondant. La réaction se déroule généralement via une condensation de Knoevenagel suivie d'une cyclisation.
Méthodes de production industrielle : Les méthodes de production industrielle du this compound peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du composé. Les catalyseurs et les solvants sont soigneusement choisis pour assurer une production efficace.
Analyse Des Réactions Chimiques
Types de réactions : Le 1H-indole-3,5-dicarbonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes cyano en amines ou en d'autres groupes fonctionnels.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et lithium et l'hydrogène gazeux en présence d'un catalyseur sont utilisés.
Substitution : Des réactifs électrophiles comme les halogènes et les agents nitrants sont utilisés en conditions acides ou basiques.
Principaux produits formés :
Oxydation : Formation de dérivés oxo.
Réduction : Formation d'amines ou d'autres produits réduits.
Substitution : Introduction de divers substituants sur le cycle indole.
Applications de la recherche scientifique
Le this compound a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base en synthèse organique pour créer des molécules complexes.
Biologie : Investigué pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé principal pour le développement de médicaments en raison de sa similarité structurale avec les dérivés indoliques bioactifs.
Industrie : Utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires. Les groupes cyano et le cycle indole peuvent participer à des liaisons hydrogène, des interactions π-π et d'autres interactions non covalentes avec les macromolécules biologiques. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs et d'autres protéines, conduisant aux effets biologiques observés.
Composés similaires :
Indole-3-carboxaldéhyde : Un précurseur dans la synthèse du this compound.
Acide indole-3-acétique : Une hormone végétale avec une structure indole similaire.
Acide indole-3-carboxylique : Un autre dérivé indolique avec des groupes fonctionnels différents.
Unicité : Le this compound est unique en raison de la présence de deux groupes cyano, qui confèrent une réactivité chimique distincte et des activités biologiques potentielles. La capacité de ce composé à subir diverses transformations chimiques en fait un intermédiaire précieux en synthèse organique et en développement de médicaments.
Applications De Recherche Scientifique
1H-Indole-3,5-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-indole-3,5-dicarbonitrile involves its interaction with various molecular targets. The cyano groups and indole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Indole-3-carboxaldehyde: A precursor in the synthesis of 1H-indole-3,5-dicarbonitrile.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carboxylic acid: Another indole derivative with different functional groups.
Uniqueness: this compound is unique due to the presence of two cyano groups, which impart distinct chemical reactivity and potential biological activities. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C10H5N3 |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
1H-indole-3,5-dicarbonitrile |
InChI |
InChI=1S/C10H5N3/c11-4-7-1-2-10-9(3-7)8(5-12)6-13-10/h1-3,6,13H |
Clé InChI |
GTZRPJCMIRDPCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C#N)C(=CN2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


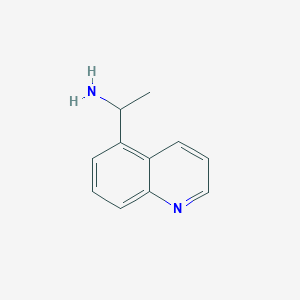
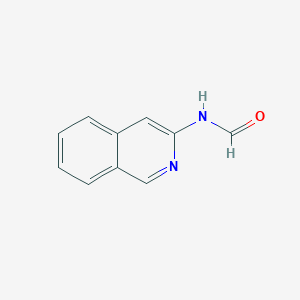

![2H-Naphtho[2,3-B]oxet-2-one](/img/structure/B11915193.png)
![{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B11915212.png)

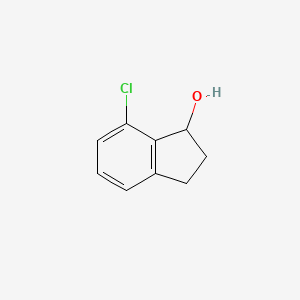
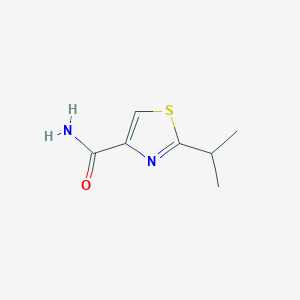

![4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11915258.png)
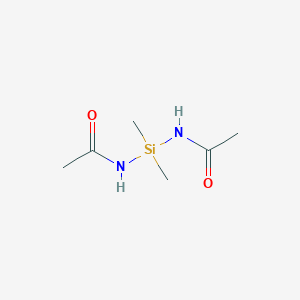
![2-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11915269.png)

